N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide
Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Enzyme Inhibitory Properties : A study by Lolak et al. (2020) found that these compounds exhibit antioxidant properties and inhibit acetylcholinesterase, butyrylcholinesterase, and tyrosinase (Lolak et al., 2020).
Synthesis of Polyamine Derivatives : According to Linden and Bienz (1999), these compounds are useful in synthesizing natural or unnatural polyamine derivatives (Linden & Bienz, 1999).
Antidiabetic Activity : Moreno-Díaz et al. (2008) discovered that derivatives of this compound significantly lower plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Moreno-Díaz et al., 2008).
Quantum Descriptors Correlation : Mansour and Ghani (2013) used a derivative for correlating biological activity with various quantum descriptors (Mansour & Ghani, 2013).
Antimicrobial Activity : Research by Demircioğlu et al. (2018) highlighted its antimicrobial properties, making it a candidate for drug development (Demircioğlu et al., 2018).
Herbicidal Activity : Eussen et al. (1990) found that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a related compound, exhibit herbicidal activity, particularly against dicotyledonous weeds (Eussen et al., 1990).
Antitumor Activity : Sławiński and Brzozowski (2006) demonstrated that certain derivatives have significant activity and selectivity against non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition : Di Fiore et al. (2011) studied N-substituted benzenesulfonamides as carbonic anhydrase inhibitors, uncovering aspects of their inhibition mechanism (Di Fiore et al., 2011).
Antibacterial and Antienzymatic Properties : Abbasi et al. (2016) found that N-(2,3-dimethylphenyl)benzenesulfonamide derivatives show moderate to high antibacterial, antienzymatic, and hemolytic activities (Abbasi et al., 2016).
Synthetic Methodology : Lu et al. (2015) demonstrated a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides, showcasing the flexibility of these compounds in chemical synthesis (Lu et al., 2015).
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIIYNKTOHATG-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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